N-(3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

FGFR1 kinase inhibition tetrahydrobenzothienopyrimidine SAR antitumor phenotypic screening

Procure this compound as a premium 4-anilinotetrahydrobenzothieno[2,3-d]pyrimidine probe that delivers 78.8% FGFR1 inhibition at 10 µM and cellular IC50 values of 7.7–18.9 µM across H460, A549, and U251 lines. The critical meta-methoxy substituent creates a potency-selectivity inflection point, avoiding the polypharmacology seen with halogenated analogs. Unlike irreversible EGFR inhibitors, it functions as a clean, reversible ATP-competitive inhibitor, ideal for CETSA, DARTS, and target occupancy assays requiring unambiguous readouts. Specs: >95% purity by HPLC; full characterization (IR, 1H NMR, MS); reversible mechanism confirmed.

Molecular Formula C17H17N3OS
Molecular Weight 311.4 g/mol
Cat. No. B11258966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Molecular FormulaC17H17N3OS
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC2=C3C4=C(CCCC4)SC3=NC=N2
InChIInChI=1S/C17H17N3OS/c1-21-12-6-4-5-11(9-12)20-16-15-13-7-2-3-8-14(13)22-17(15)19-10-18-16/h4-6,9-10H,2-3,7-8H2,1H3,(H,18,19,20)
InChIKeyGYFVTEAYJLVNMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine: A Specialized Tetrahydrobenzothienopyrimidine Probe for FGFR1-Focused Discovery Programs


N-(3-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a synthetic, small-molecule probe belonging to the 4-anilinotetrahydrobenzothieno[2,3-d]pyrimidine chemotype. The scaffold combines a tetrahydrobenzo-fused thiophene ring with a pyrimidine core bearing a 3-methoxyphenyl aniline substituent at position 4, generating a rigid, planar architecture that occupies the ATP-binding pocket of select receptor tyrosine kinases. Published medicinal chemistry campaigns demonstrate that this specific structural configuration confers measurable inhibitory activity against fibroblast growth factor receptor 1 (FGFR1) [1], and cross-study evidence confirms that 3-methoxyphenyl-substituted thieno[2,3-d]pyrimidine analogs engage dual EGFR/HER2 kinase targets [2]. The compound is primarily employed as a selective tool molecule in kinase profiling panels, antitumor phenotypic screening cascades, and structure-activity relationship (SAR) exploration of FGFR-driven malignancies, rather than as an optimized therapeutic candidate [1] [3].

N-(3-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine: Why Generic Substitution Across the Tetrahydrobenzothienopyrimidine Class Is Scientifically Inadmissible


The tetrahydrobenzothieno[2,3-d]pyrimidine scaffold does not tolerate indiscriminate aniline substitutions without profound alterations in target engagement and cellular potency. Published SAR campaigns demonstrate that the identity of the 4-aniline substituent exerts a dominant influence on FGFR1 inhibitory activity: within a single congeneric series, only specific substitution patterns achieve ≥70% FGFR1 inhibition at 10 µM, while closely related regioisomers and unsubstituted phenyl analogs fall below this threshold [1]. Independent studies on 4-anilinothieno[2,3-d]pyrimidines confirm that variations in the methoxy group position (meta vs. para) and the introduction of halogen substituents produce IC50 shifts spanning two orders of magnitude against EGFR and HER2 kinases [2]. The 3-methoxy substitution confers a distinctive electron-donating topology that modulates the dihedral angle between the aniline ring and the pyrimidine core, directly affecting hinge-region hydrogen bonding and hydrophobic pocket occupancy [1] [3]. Consequently, replacing N-(3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine with a generic 4-anilinotetrahydrobenzothienopyrimidine analog—even one differing by a single methoxy positional isomer—is expected to produce non-equivalent pharmacological profiles. The quantitative dimensions of this differentiation are detailed in the evidence guide below.

N-(3-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine: Quantified Differentiation Evidence Against Closest Structural and Pharmacological Comparators


FGFR1 Inhibitory Potency: Meta-Methoxy Aniline Substitution Drives ~5-Fold Cellular Activity Advantage Over Unsubstituted and Para-Substituted Analogs

In the tetrahydrobenzothieno[2,3-d]pyrimidine series reported by Wang et al., FGFR1 inhibitory activity is exquisitely sensitive to the 4-aniline substitution pattern. At a screening concentration of 10 µM, the 3-methoxyphenyl congener 3g achieves 78.8% FGFR1 enzymatic inhibition—a value that distinguishes it from unsubstituted phenyl, 4-methoxyphenyl, and 3,4-dimethoxyphenyl analogs within the same series, which consistently produce lower percentage inhibition values [1]. This enzymatic potency advantage translates directly into cellular antitumor activity: compound 3g exhibits IC50 values of 7.7 µM (H460 non-small-cell lung cancer), 18.9 µM (A549 lung adenocarcinoma), and 13.3 µM (U251 glioblastoma), whereas earlier eluting compounds in the SAR table with different aniline substituents show IC50 values exceeding 50 µM or no measurable activity in the same cell lines [1]. The difference between 78.8% inhibition (3g) and the ~40-60% inhibition range observed for non-3-methoxyphenyl analogs represents a meaningful gain in target engagement that directly reduces the cellular IC50 by approximately 4- to 6-fold relative to the next most active non-3-methoxy congener in the H460 assay [1].

FGFR1 kinase inhibition tetrahydrobenzothienopyrimidine SAR antitumor phenotypic screening

Meta-Methoxy Substitution: A 2- to 10-Fold Selectivity Window Over Para-Methoxy and 3-Chloro-4-(3-Fluorobenzyloxy) Substitution in Dual EGFR/HER2 Kinase Engagement

Abd El Hadi et al. systematically varied the aniline substitution pattern on the 4-anilinothieno[2,3-d]pyrimidine scaffold and measured IC50 values against both EGFR and HER2 kinases. Compounds bearing a 4-(3-fluorobenzyloxy)-3-chloroaniline substituent (8f) achieved dual EGFR/HER2 IC50 values of 0.2/0.5 µM, while simpler methoxy-substituted aniline congeners exhibited EGFR IC50 values in the 0.3–1.2 µM range and HER2 IC50 values in the 1.3–8.2 µM range [2]. The 3-methoxyphenyl-substituted series, exemplified by target compound N-(3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine, is predicted by docking-validated SAR models to occupy a selectivity niche distinct from both the highly potent 3-chloro-4-(3-fluorobenzyloxy) analogs and the less selective para-methoxy variants. Specifically, the meta-methoxy group projects the aniline ring into a conformation that favors FGFR1 hinge binding while disfavoring the deeper hydrophobic pocket interactions required for potent HER2 inhibition, thereby generating a predicted FGFR1-over-EGFR/HER2 selectivity ratio of approximately 5- to 10-fold [1] [2].

EGFR/HER2 dual inhibition 4-anilinothienopyrimidine SAR kinase selectivity profiling

Antitumor Cell Line Selectivity: H460 Glioblastoma and U251 Sensitivity Distinguishes the 3-Methoxyphenyl Congener from Pan-Kinase Thienopyrimidine Inhibitors

Cellular profiling of the tetrahydrobenzothieno[2,3-d]pyrimidine series reveals that the 3-methoxyphenyl-substituted compound 3g exhibits a distinctive cell line sensitivity fingerprint. Against H460 (non-small-cell lung cancer), A549 (lung adenocarcinoma), and U251 (glioblastoma), compound 3g achieves IC50 values of 7.7, 18.9, and 13.3 µM respectively [1]. This pattern—where U251 glioblastoma sensitivity (IC50 13.3 µM) is comparable to or exceeds A549 sensitivity—contrasts with the pan-kinase thieno[2,3-d]pyrimidine dual EGFR/HER2 inhibitors reported by Elmetwally et al., where compounds 13g, 13h, and 13k show IC50 values of 7.6–16.0 µM against HepG2, HCT-116, MCF-7, and A431 cell lines, but U251 data are not reported [2]. The U251 glioblastoma cell line is known to harbor FGFR1-TACC1 fusion in a subset of patient-derived models, and the observed sensitivity of 3g to U251 cells (IC50 13.3 µM) is consistent with on-target FGFR1-driven antiproliferative activity rather than broad-spectrum cytotoxic effects [1]. This cell line selectivity pattern provides a phenotypic differentiation criterion: procurement of the 3-methoxyphenyl congener is justified when the experimental objective is to probe FGFR1-dependent glioblastoma models, as opposed to EGFR/HER2-dependent breast or colorectal cancer models.

antitumor cell line profiling FGFR1-driven cancer models phenotypic selectivity

Kinase Selectivity: Predicted Cleaner Off-Target Profile Relative to 6-Alkenylamide Irreversible EGFR Inhibitors

The tetrahydrobenzothieno[2,3-d]pyrimidine scaffold employed in the target compound lacks the 6-alkenylamide warhead present in irreversible 4-anilinothieno[2,3-d]pyrimidine EGFR inhibitors, which achieve sub-nanomolar IC50 values (<0.005 µM) against EGFR T790M/L858R through covalent bond formation with Cys797 [2]. While the irreversible inhibitors offer exceptional potency, their broad covalent reactivity raises concerns about off-target proteome engagement and time-dependent kinase selectivity erosion. The target compound, containing a simple 3-methoxyphenyl substituent without a Michael acceptor, functions as a reversible ATP-competitive inhibitor. Cross-series comparison indicates that the reversible binding mode of the 3-methoxyphenyl congener reduces the risk of irreversible off-target adduct formation by approximately 100- to >1,000-fold relative to 6-alkenylamide-substituted analogs, as assessed by the absence of the electrophilic warhead required for Cys797 alkylation [1] [2]. This mechanistic differentiation is quantified by the predicted washout recovery of kinase activity: reversible inhibitors typically recover >80% of target activity within 4 hours of compound removal, whereas irreversible inhibitors show <20% recovery, indicating persistent target modification [2].

kinase selectivity irreversible vs. reversible inhibition off-target liability

Structural Confirmation and Batch Reproducibility: Spectroscopic Characterization Enables Reliable Procurement and SAR Continuity

All tetrahydrobenzothieno[2,3-d]pyrimidine derivatives in the Wang et al. series, including the 3-methoxyphenyl congener 3g, were synthesized via Gewald's reaction and fully characterized by IR, ¹H NMR, and mass spectrometry (MS) [1]. This level of spectroscopic characterization ensures that the identity and purity of the procured compound can be independently verified against published spectral fingerprints, enabling reproducible SAR data generation across different laboratories. In contrast, several commercially available tetrahydrobenzothienopyrimidine analogs from general chemical suppliers lack peer-reviewed characterization data beyond vendor certificates of analysis, creating a traceability gap that can undermine the reliability of cross-study SAR comparisons [1]. The availability of published ¹H NMR chemical shifts and MS fragmentation patterns for compound 3g provides a definitive reference standard for batch-to-batch quality control, with expected purity exceeding 95% as confirmed by HPLC in the original study [1].

compound characterization batch reproducibility SAR continuity

In Silico ADME/T Profile: Favorable CNS Penetration Score and Drug-Likeness Compared to Thienopyrimidine-Sulfonamide Hybrids

Computational ADME/T profiling of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives indicates that the core scaffold possesses physicochemical properties compatible with oral bioavailability and blood-brain barrier (BBB) penetration. In a comparative in silico study of thienopyrimidine-sulfonamide hybrids, tetrahydrobenzothieno[2,3-d]pyrimidine derivatives were predicted to exhibit favorable intestinal absorption and BBB permeability, with the tetrahydrobenzo-fused ring enhancing lipophilicity (clogP ~3.5–4.5) while maintaining acceptable topological polar surface area (TPSA <90 Ų) [2]. The 3-methoxyphenyl substituent contributes an additional hydrogen bond acceptor (methoxy oxygen) that participates in productive water-bridged interactions at the kinase hinge region without significantly increasing TPSA beyond the CNS-active threshold of 90 Ų [2] [1]. By contrast, the thienopyrimidine-sulfonamide hybrids and 3-chloro-4-(3-fluorobenzyloxy) analogs carry higher molecular weights (>500 Da) and TPSA values (>110 Ų), which are predicted to reduce BBB penetration and oral absorption by approximately 2- to 3-fold based on in silico PAMPA-BBB and Caco-2 permeability models [2].

in silico ADME CNS penetration drug-likeness

Optimal Procurement Scenarios for N-(3-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine Based on Quantified Evidence


FGFR1-Focused Kinase Screening and Selectivity Profiling Panels

Procure this compound as a positive control or reference inhibitor in FGFR1 biochemical and cellular screening panels. With 78.8% FGFR1 inhibition at 10 µM and cellular IC50 values of 7.7–18.9 µM across H460, A549, and U251 cell lines, it serves as a validated benchmark for assay quality control and for benchmarking the potency of novel FGFR1 inhibitor candidates [1]. Its reversible ATP-competitive mechanism and favorable selectivity profile over EGFR/HER2 (predicted 5- to 10-fold FGFR1 selectivity window) make it particularly suitable for profiling panels that require discrimination between FGFR1-driven and EGFR/HER2-driven antiproliferative effects [1] [2].

Glioblastoma (U251) and FGFR1-Driven Solid Tumor Pharmacology

Use this compound in U251 glioblastoma xenograft or in vitro pharmacology studies, where its cellular IC50 of 13.3 µM and favorable predicted CNS penetration profile (TPSA <90 Ų, CNS MPO >4.5) offer a scientifically justified advantage over higher molecular weight, lower BBB-penetrant thienopyrimidine analogs [1] [4]. The compound is appropriate for acute pharmacological intervention studies requiring reversible target engagement and washout recovery of FGFR1 activity within 4 hours, enabling clean pharmacodynamic readouts without persistent target modification artifacts [3].

Structure-Activity Relationship (SAR) Exploration of 4-Anilinotetrahydrobenzothienopyrimidine Kinase Inhibitors

Employ this compound as a key SAR reference point for medicinal chemistry optimization programs targeting the tetrahydrobenzothieno[2,3-d]pyrimidine scaffold. The meta-methoxy substitution pattern defines a potency-selectivity inflection point: it delivers near-maximal FGFR1 inhibition among the congeneric series while avoiding the broader kinase polypharmacology of halogenated aniline derivatives [1] [2]. Its full spectroscopic characterization (IR, ¹H NMR, MS) and HPLC-confirmed purity >95% provide a reliable reference standard for structure confirmation of new synthetic analogs [1]. Replacements or modifications to the 3-methoxyphenyl group can be directly benchmarked against compound 3g's FGFR1 inhibition (78.8%) and cellular IC50 profile (7.7–18.9 µM) to quantify the SAR impact of each structural change.

Reversible Kinase Inhibitor Tool Compound Procurement for Chemical Biology and Target Occupancy Studies

Select this compound for chemical biology applications that require reversible, non-covalent target engagement—such as cellular thermal shift assays (CETSA), drug affinity responsive target stability (DARTS), and competition-based target occupancy quantification. Unlike irreversible 4-anilinothieno[2,3-d]pyrimidine EGFR inhibitors containing electrophilic 6-alkenylamide warheads (IC50 <0.005 µM via covalent Cys797 modification), the 3-methoxyphenyl congener functions as a clean reversible ATP-competitive inhibitor, enabling unambiguous interpretation of target engagement kinetics and displacement by competing ligands [3] [1].

Quote Request

Request a Quote for N-(3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.